molecular formula C33H40O20 B7819683 Clovin

Clovin

Cat. No.: B7819683
M. Wt: 756.7 g/mol
InChI Key: BFCXCFJUDBNEMU-UHFFFAOYSA-N
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Description

. Flavonoids are a class of natural polyphenolic compounds derived as secondary metabolites from plants and fungi. They are known for their diverse physiological and biochemical effects in both plants and humans . Clovin, in particular, has been studied for its potential therapeutic applications due to its unique chemical structure and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clovin involves several steps, starting from basic organic compounds. One common method involves the use of diethyl (2-oxopropyl)phosphonate and 4-acetamidobenzenesulfonyl azide as starting materials. The reaction is carried out in a toluene solvent under an argon atmosphere, with the mixture being cooled to 0°C in an ice-water bath. The reaction proceeds through a series of steps including the formation of a white precipitate and subsequent addition of THF (tetrahydrofuran) to complete the reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Melilotus alba. The plant material is processed using solvents such as ethanol or methanol to extract the flavonoid compounds. The extract is then purified using techniques like chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Clovin undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the flavonoid ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups attached to the flavonoid ring .

Scientific Research Applications

Clovin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Clovin involves its interaction with various molecular targets and pathways. This compound is known to interact with cell receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. This compound also affects signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Clovin is unique among flavonoids due to its specific chemical structure and bioactivity. Similar compounds include:

    Quercetin: Another flavonoid with strong antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer effects.

    Luteolin: Exhibits both antioxidant and anti-inflammatory activities.

Compared to these compounds, this compound has a distinct set of functional groups that contribute to its unique reactivity and bioactivity. Its ability to modulate multiple biological pathways makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-9-19(37)23(41)26(44)31(48-9)47-8-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-15(36)6-12(50-32-27(45)24(42)20(38)10(2)49-32)7-16(18)51-29(30)11-3-4-13(34)14(35)5-11/h3-7,9-10,17,19-21,23-28,31-39,41-46H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCXCFJUDBNEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81970-00-5
Record name Clovin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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